molecular formula C13H18O3 B8766986 Tert-butyl 2-(3-methoxyphenyl)acetate

Tert-butyl 2-(3-methoxyphenyl)acetate

Cat. No. B8766986
M. Wt: 222.28 g/mol
InChI Key: ATTGQBPZKHSEOV-UHFFFAOYSA-N
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Patent
US05629347

Procedure details

To a solution of (3-methoxyphenyl)acetylchloride (25 g, 135 mmol), in dry dichloromethane (50 ml) was added t-butanol (14 ml) slowly with stirring. After stirring at room temperature for 5 minutes, the reaction was cooled in ice, and triethylamine (20 ml) added dropwise. After stirring a further 2 hours at room temperature, the reaction was poured into saturated aqueous sodium carbonate solution, extracted with dichloromethane, dried (MgSO4), solvents evaporated, and the residue chromatographed on silica (eluted 10% diethyl ether-petroleum ether bp 60°-80°), to give t-butyl (3-methoxyphenyl)acetate. 1H NMR (250 MHz, CDCl3) δ1.38 (9H, s), 3.42 (2H, s), 3.73 (3H, s), 6.69-6.82 (3H, m), 7.17 (1H, t, J=8.4Hz).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10](Cl)=[O:11])[CH:6]=[CH:7][CH:8]=1.[C:13]([OH:17])([CH3:16])([CH3:15])[CH3:14].C(N(CC)CC)C.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:6]=[CH:7][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)Cl
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in ice
STIRRING
Type
STIRRING
Details
After stirring a further 2 hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4), solvents
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica (eluted 10% diethyl ether-petroleum ether bp 60°-80°)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)CC(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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